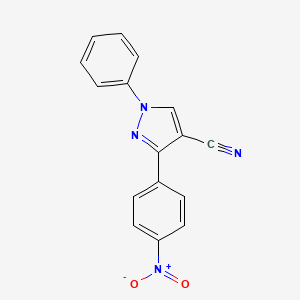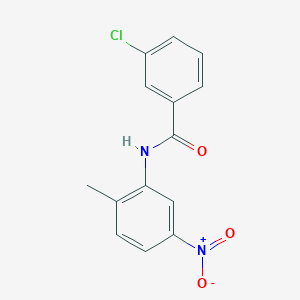
1-(3-isopropoxybenzoyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-isopropoxybenzoyl)-4-methylpiperidine, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential in medicinal chemistry. This compound has been found to have various biological activities, including analgesic, anti-inflammatory, and antitumor properties. In
Mechanism of Action
The mechanism of action of 1-(3-isopropoxybenzoyl)-4-methylpiperidine is not fully understood. However, studies have suggested that it may act on various targets in the body, including the opioid receptors and the voltage-gated sodium channels. 1-(3-isopropoxybenzoyl)-4-methylpiperidine has been found to have a higher affinity for the mu-opioid receptor, which is responsible for pain relief. Additionally, 1-(3-isopropoxybenzoyl)-4-methylpiperidine has been shown to inhibit the voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-isopropoxybenzoyl)-4-methylpiperidine has various biochemical and physiological effects. 1-(3-isopropoxybenzoyl)-4-methylpiperidine has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 1-(3-isopropoxybenzoyl)-4-methylpiperidine has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(3-isopropoxybenzoyl)-4-methylpiperidine has also been found to have a low toxicity profile, making it a potential candidate for further development.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3-isopropoxybenzoyl)-4-methylpiperidine is its potential as a novel analgesic and anti-inflammatory agent. Additionally, 1-(3-isopropoxybenzoyl)-4-methylpiperidine has shown antitumor activity in various cancer cell lines, making it a potential candidate for the treatment of cancer. However, one limitation of 1-(3-isopropoxybenzoyl)-4-methylpiperidine is its limited solubility in water, which may affect its bioavailability in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-isopropoxybenzoyl)-4-methylpiperidine and its potential side effects.
Future Directions
There are several future directions for research on 1-(3-isopropoxybenzoyl)-4-methylpiperidine. One area of research could be the development of novel analogs of 1-(3-isopropoxybenzoyl)-4-methylpiperidine with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-isopropoxybenzoyl)-4-methylpiperidine and its potential side effects. Furthermore, studies could be conducted to investigate the potential of 1-(3-isopropoxybenzoyl)-4-methylpiperidine as an adjuvant therapy for cancer or as a potential treatment for other diseases such as Alzheimer's disease or Parkinson's disease.
Conclusion:
In conclusion, 1-(3-isopropoxybenzoyl)-4-methylpiperidine is a chemical compound with potential in medicinal chemistry. It has been found to have analgesic, anti-inflammatory, and antitumor properties, making it a potential candidate for the treatment of various diseases. However, further studies are needed to fully understand the mechanism of action of 1-(3-isopropoxybenzoyl)-4-methylpiperidine and its potential side effects. The development of novel analogs of 1-(3-isopropoxybenzoyl)-4-methylpiperidine with improved solubility and bioavailability could also be an area of future research.
Synthesis Methods
The synthesis of 1-(3-isopropoxybenzoyl)-4-methylpiperidine involves the reaction of 4-methylpiperidine with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
1-(3-isopropoxybenzoyl)-4-methylpiperidine has been extensively studied for its potential in medicinal chemistry. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, 1-(3-isopropoxybenzoyl)-4-methylpiperidine has shown antitumor activity in various cancer cell lines, suggesting its potential as an anticancer agent.
properties
IUPAC Name |
(4-methylpiperidin-1-yl)-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12(2)19-15-6-4-5-14(11-15)16(18)17-9-7-13(3)8-10-17/h4-6,11-13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPBNVXPJHUJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)[3-(propan-2-yloxy)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5869002.png)


![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5869022.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5869029.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5869055.png)
![methyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5869076.png)
![methyl 4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5869085.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5869087.png)
![4-[(4-fluorophenoxy)acetyl]morpholine](/img/structure/B5869092.png)